Cas no 19895-44-4 (1-Phenyl-3-(propan-2-yl)urea)

1-Phenyl-3-(propan-2-yl)urea is a substituted urea derivative characterized by its phenyl and isopropyl functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its role as a versatile intermediate in the preparation of more complex molecules. Its structural features allow for potential applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both aromatic and aliphatic substituents enhances its reactivity in various chemical transformations, such as condensation and substitution reactions. The compound's stability under standard conditions and well-defined physicochemical properties make it a reliable reagent for research and industrial applications.
1-Phenyl-3-(propan-2-yl)urea structure
1-Phenyl-3-(propan-2-yl)urea structure
Product Name:1-Phenyl-3-(propan-2-yl)urea
CAS No:19895-44-4
MF:C10H14N2O
MW:178.230962276459
CID:864891
PubChem ID:29852
Update Time:2026-04-29

1-Phenyl-3-(propan-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • urea,n-(1-methylethyl)-n'-phenyl-
    • 1-phenyl-3-propan-2-ylurea
    • 1-Phenyl-3-(propan-2-yl)urea

Computed Properties

  • Exact Mass: 178.11072

Experimental Properties

  • PSA: 41.13

1-Phenyl-3-(propan-2-yl)urea Pricemore >>

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Additional information on 1-Phenyl-3-(propan-2-yl)urea

Comprehensive Guide to 1-Phenyl-3-(propan-2-yl)urea (CAS No. 19895-44-4): Properties, Applications, and Market Insights

1-Phenyl-3-(propan-2-yl)urea (CAS No. 19895-44-4) is a specialized organic compound that has garnered significant attention in the chemical and pharmaceutical industries. Known for its unique structural properties, this urea derivative is widely utilized in research and industrial applications. With the increasing demand for urea-based compounds in modern chemistry, understanding the characteristics and uses of 1-Phenyl-3-(propan-2-yl)urea is essential for professionals and researchers alike.

The molecular formula of 1-Phenyl-3-(propan-2-yl)urea is C10H14N2O, and it features a phenyl group attached to a urea backbone, with an isopropyl substituent. This configuration imparts distinct chemical properties, making it valuable for applications such as pharmaceutical intermediates, agrochemical formulations, and material science research. The compound’s stability and reactivity have made it a subject of interest in synthetic chemistry, particularly in the development of novel bioactive molecules.

One of the key reasons for the growing popularity of 1-Phenyl-3-(propan-2-yl)urea is its role in drug discovery. Researchers are increasingly exploring urea derivatives due to their potential in modulating biological pathways. For instance, urea-based compounds are often investigated for their enzyme inhibition capabilities, which are crucial in designing treatments for various diseases. The compound’s ability to form hydrogen bonds also makes it a candidate for molecular recognition studies, a hot topic in biotechnology and medicinal chemistry.

In addition to pharmaceutical applications, 1-Phenyl-3-(propan-2-yl)urea is used in agrochemical research. Its structural features allow it to act as a building block for herbicides and pesticides, contributing to the development of more efficient and environmentally friendly crop protection solutions. This aligns with the current global focus on sustainable agriculture and green chemistry, making it a relevant compound for modern agricultural innovations.

The market for urea derivatives like 1-Phenyl-3-(propan-2-yl)urea is expanding, driven by advancements in chemical synthesis and increasing R&D investments. Companies specializing in fine chemicals and custom synthesis are actively offering this compound to meet the demands of academic and industrial researchers. Furthermore, the rise of AI-driven drug discovery has spurred interest in such molecules, as computational models increasingly predict their utility in new therapeutic agents.

From a regulatory perspective, 1-Phenyl-3-(propan-2-yl)urea is generally regarded as safe for research purposes when handled according to standard laboratory protocols. However, users should always refer to Safety Data Sheets (SDS) and follow good laboratory practices (GLP) to ensure safe handling and storage. The compound’s compatibility with various solvents and reagents further enhances its versatility in experimental setups.

Looking ahead, the future of 1-Phenyl-3-(propan-2-yl)urea appears promising, with potential breakthroughs in material science and nanotechnology. Its ability to participate in supramolecular chemistry could lead to innovations in smart materials and drug delivery systems. As the scientific community continues to explore the frontiers of organic synthesis, this compound is likely to remain a valuable tool for researchers worldwide.

In conclusion, 1-Phenyl-3-(propan-2-yl)urea (CAS No. 19895-44-4) is a multifaceted compound with significant applications across multiple industries. Its role in pharmaceutical development, agrochemical innovation, and advanced materials underscores its importance in contemporary chemistry. For researchers and industry professionals, staying informed about the latest developments related to this compound is crucial for leveraging its full potential in scientific and industrial advancements.

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